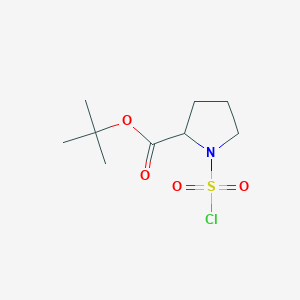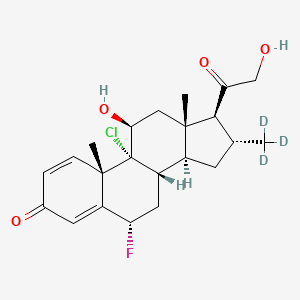
Clocortolone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clocortolone-d3 is a deuterated form of clocortolone, a medium potency corticosteroid used primarily in topical formulations to treat inflammatory and pruritic dermatoses. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clocortolone due to the presence of deuterium atoms, which can be traced more easily in analytical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clocortolone-d3 involves the incorporation of deuterium atoms into the clocortolone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and catalysts can be used during the synthesis of clocortolone to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of this compound.
Purification: Employing purification techniques such as chromatography to isolate and purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
Clocortolone-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.
Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.
Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.
Mecanismo De Acción
Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:
Binding to Glucocorticoid Receptors: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Translocation to the Nucleus: The receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences.
Comparación Con Compuestos Similares
Clocortolone-d3 can be compared with other corticosteroids such as:
Hydrocortisone: A low-potency corticosteroid used for mild inflammatory conditions.
Betamethasone: A high-potency corticosteroid used for severe inflammatory conditions.
Triamcinolone: A medium-potency corticosteroid similar to clocortolone but with different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for more precise pharmacokinetic and metabolic studies. Additionally, the combination of chlorine and fluorine atoms in its structure contributes to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C22H28ClFO4 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |
Clave InChI |
YMTMADLUXIRMGX-OAXOUBHMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


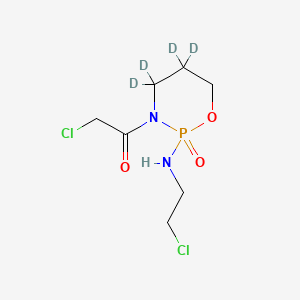
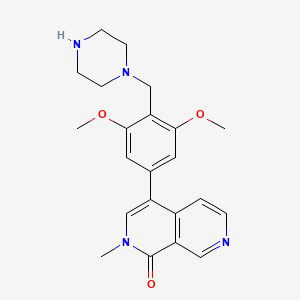
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
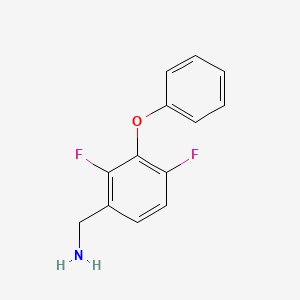
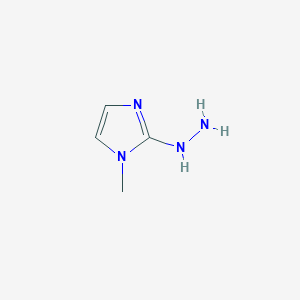
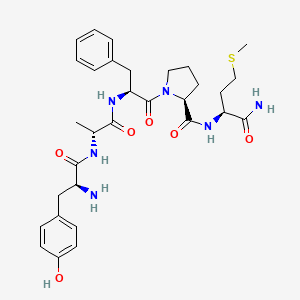


![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)


